XIAP BIR2/BIR2-3 inhibitor-3

Apoptosis XIAP antagonism BIR domain selectivity

XIAP BIR2/BIR2-3 inhibitor-3 (CAS 1434125-52-6) is a synthetic macrocyclic compound belonging to the bivalent Smac-mimetic class of Inhibitor of Apoptosis Protein (IAP) antagonists. This compound functions as a dual (bifunctional) inhibitor targeting both the BIR2 domain and the BIR2-3 linker region of X-linked inhibitor of apoptosis protein (XIAP), with reported IC50 values for both targets below 1 nM.

Molecular Formula C86H106N18O16S2
Molecular Weight 1712.0 g/mol
Cat. No. B12364756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXIAP BIR2/BIR2-3 inhibitor-3
Molecular FormulaC86H106N18O16S2
Molecular Weight1712.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC2CC1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CC(C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC
InChIInChI=1S/C86H106N18O16S2/c1-49(87-9)75(105)93-73(85(3,4)5)83(113)101-45-59-41-71(101)81(111)91-69(39-55-21-15-19-53-17-11-13-23-65(53)55)77(107)89-67(79(109)97-121(115,116)63-33-34-63)37-51-27-31-62(32-28-51)120-48-58-44-104(100-96-58)60-42-72(102(46-60)84(114)74(86(6,7)8)94-76(106)50(2)88-10)82(112)92-70(40-56-22-16-20-54-18-12-14-24-66(54)56)78(108)90-68(80(110)98-122(117,118)64-35-36-64)38-52-25-29-61(30-26-52)119-47-57-43-103(59)99-95-57/h11-32,43-44,49-50,59-60,63-64,67-74,87-88H,33-42,45-48H2,1-10H3,(H,89,107)(H,90,108)(H,91,111)(H,92,112)(H,93,105)(H,94,106)(H,97,109)(H,98,110)/t49-,50-,59-,60-,67-,68-,69-,70-,71-,72-,73+,74+/m0/s1
InChIKeyPPCQNLGHXHFDBC-NNVBWZIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XIAP BIR2/BIR2-3 inhibitor-3: A Sub-Nanomolar Dual BIR Domain Antagonist for Apoptosis Research Procurement


XIAP BIR2/BIR2-3 inhibitor-3 (CAS 1434125-52-6) is a synthetic macrocyclic compound belonging to the bivalent Smac-mimetic class of Inhibitor of Apoptosis Protein (IAP) antagonists [1]. This compound functions as a dual (bifunctional) inhibitor targeting both the BIR2 domain and the BIR2-3 linker region of X-linked inhibitor of apoptosis protein (XIAP), with reported IC50 values for both targets below 1 nM [1]. Its molecular formula is C86H106N18O16S2, with a molecular weight of 1712.00 Da . The molecule was originally disclosed in patent EP2776409B1 (Macrocyclic compounds for inhibition of inhibitors of apoptosis) and is supplied by multiple vendors as a research-use-only tool compound for studying caspase-dependent apoptosis in cancer models [1].

Why XIAP BIR2/BIR2-3 inhibitor-3 Cannot Be Substituted with Generic XIAP Antagonists for BIR2-Selective Studies


Substituting XIAP BIR2/BIR2-3 inhibitor-3 with other XIAP-targeting agents is inadvisable due to fundamental differences in domain selectivity, binding valency, and target engagement stoichiometry. Monovalent BIR3-selective inhibitors (e.g., GDC-0152, Ki = 28 nM for XIAP BIR3) fail to antagonize the BIR2-caspase-3/-7 interaction, leaving the extrinsic apoptotic pathway unblocked [1][2]. Selective BIR2-only inhibitors, such as benzodiazepinone 36 (IC50 = 45 nM), are substantially less potent and lack the avidity-driven cooperative binding that bivalent molecules achieve through simultaneous BIR2 and BIR2-3 engagement [2]. Even within the same bivalent compound series, XIAP BIR2/BIR2-3 inhibitor-1 (compound 3) exhibits discretely different domain-resolved IC50 values (BIR2: 1.9 nM; BIR2-3: 0.8 nM) compared to inhibitor-3, whose aggregated <1 nM measurement prevents direct potency interchangeability without independent re-validation . The quantitative evidence below establishes the specific differentiation parameters that govern scientific selection among these alternatives.

Quantitative Differentiation Evidence for XIAP BIR2/BIR2-3 inhibitor-3 Against Closest Analogs


Dual BIR2 and BIR2-3 Target Engagement: Sub-Nanomolar IC50 Versus Domain-Selective Comparators

XIAP BIR2/BIR2-3 inhibitor-3 achieves IC50 values of <1 nM against both the BIR2 domain and the BIR2-3 linker region of XIAP, as measured by fluorescence polarization displacement assays . This dual-domain potency contrasts with the selective BIR2 inhibitor benzodiazepinone 36, which exhibits an IC50 of 45 nM against XIAP BIR2—representing a >45-fold potency differential—while possessing no BIR3/BIR2-3 activity [1]. Compared with the monovalent BIR3-selective antagonist GDC-0152 (Ki = 28 nM for XIAP BIR3) [2], inhibitor-3 offers broader target engagement across both caspase-regulatory domains of XIAP. However, it should be noted that the published IC50 for inhibitor-3 is reported as an aggregate value of '<1 nM' without domain-resolved individual measurements, unlike inhibitor-1, which has separately quantified values of 1.9 nM (BIR2) and 0.8 nM (BIR2-3) . This represents a limitation in the available comparative granularity.

Apoptosis XIAP antagonism BIR domain selectivity

Bivalent Binding Architecture: Avidity-Driven Potency Gain over Monovalent IAP Antagonists

As a bivalent Smac-mimetic, XIAP BIR2/BIR2-3 inhibitor-3 engages two distinct binding sites on XIAP simultaneously (BIR2 domain and BIR2-3 linker region), achieving functional antagonism through an avidity-driven mechanism [1]. In the structurally analogous bivalent compound SM-164, this bivalency yields a binding IC50 of 1.39 nM against full-length XIAP, which is 300-fold more potent than monovalent Smac mimetics and 7,000-fold more potent than the native Smac AVPI peptide [2]. While direct head-to-head data for inhibitor-3 versus monovalent comparators are not available in the public domain, the structural class inference is that inhibitor-3's sub-nanomolar IC50 reflects a similar avidity-based potency enhancement relative to monovalent BIR2 or BIR3 ligands [1]. SM-164 additionally demonstrates functional caspase activation in cell-based assays at concentrations as low as 1 nM in the HL-60 leukemia cell line [3].

Bivalent inhibitor design Smac-mimetic Avidity effect

cIAP1 Counter-Screening Profile: 3 nM IC50 Against cIAP1 BIR2-3 Demonstrates Cross-IAP Activity Spectrum

BindingDB data (BDBM50078359, corresponding to XIAP BIR2/BIR2-3 inhibitor-3) report an IC50 of 3 nM against cIAP1 BIR2-3 (residues 154-352) and 9 nM against XIAP BIR2-3 (C202A/C213G mutant), both measured by fluorescence polarization displacement of a fluoresceinated dimeric SMAC peptide [1]. An additional measurement against cIAP1 BIR3 yields an IC50 of 10 nM [1]. This profile reveals approximately 3-fold selectivity for cIAP1 BIR2-3 over XIAP BIR2-3 under the specific assay conditions. For scientific selection, this means inhibitor-3 should not be assumed to be XIAP-selective; its cIAP1 activity may confound phenotypic interpretation in cells co-expressing both IAP family members. By comparison, the selective BIR2 inhibitor benzodiazepinone 36 was specifically optimized to avoid cIAP1 BIR1/BIR3 binding and does not promote TNFα release [2], a key differentiator for studies requiring clear XIAP attribution.

cIAP1 selectivity IAP family selectivity Counter-screening

Physicochemical Identity and Supply Chain Traceability: Molecular Weight Differentiation from Series Analogs

XIAP BIR2/BIR2-3 inhibitor-3 possesses a uniquely identifiable physicochemical profile that differentiates it from co-series compounds: molecular formula C86H106N18O16S2, molecular weight 1712.00 Da, and CAS 1434125-52-6 . In comparison, XIAP BIR2/BIR2-3 inhibitor-1 (compound 3) has a molecular formula of C72H96N16O14 and molecular weight of 1409.63 Da , while inhibitor-2 (CAS 1609384-83-9) shares a closer molecular weight but remains structurally distinct . These differences are critical for inventory management, analytical verification (HPLC-MS identity confirmation), and ensuring that the correct bivalent macrocyclic species—not a degradation product or mislabeled analog—is used in experiments. The patent EP2776409B1 provides the structural basis for the macrocyclic scaffold shared by these compounds [1].

Compound identity verification Quality control Procurement specification

Optimal Research Application Scenarios for XIAP BIR2/BIR2-3 inhibitor-3 Based on Quantitative Differentiation Evidence


Simultaneous BIR2 and BIR2-3 Dual Antagonism in Caspase-3/-7 and Caspase-9 Functional Reconstitution Assays

XIAP BIR2/BIR2-3 inhibitor-3 is optimally deployed in cell-free biochemical assays requiring concurrent blockade of both XIAP BIR2-caspase-3/-7 and BIR2-3-caspase-9 interactions. Its sub-nanomolar IC50 (<1 nM) against both domains enables a single-agent reconstitution experiment to assess total XIAP-dependent caspase suppression without requiring combination of separate BIR2-selective and BIR3-selective inhibitors. In contrast, monovalent BIR3-only inhibitors such as GDC-0152 (Ki = 28 nM) [1] leave the BIR2 pathway intact, while BIR2-selective benzodiazepinone 36 (IC50 = 45 nM) fails to antagonize the BIR3-caspase-9 axis, each providing an incomplete antagonistic profile.

IAP Family Cross-Reactivity Studies Requiring Defined cIAP1/XIAP Dual Target Engagement

For mechanistic studies investigating functional overlap between XIAP and cIAP1, inhibitor-3's quantitative IAP selectivity profile—cIAP1 BIR2-3 IC50 = 3 nM versus XIAP BIR2-3 IC50 = 9 nM —provides predictable dual IAP engagement at low nanomolar concentrations. This application is specifically supported when the experimental objective is to interrogate combined XIAP/cIAP1 contributions to apoptosis resistance, as seen in certain cancer contexts where both IAPs are co-upregulated. Researchers requiring exclusive XIAP targeting should instead select selective BIR2 inhibitors such as benzodiazepinone 36, which lacks cIAP1 BIR domain binding and does not induce TNFα release [1].

Avidity-Driven Bivalent Inhibitor Mechanistic Studies Using Macrocyclic Scaffolds

Inhibitor-3 serves as a structural probe for investigating the contribution of bivalent binding avidity to XIAP antagonism. The bivalent molecular architecture, protected under EP2776409B1 , enables direct comparison with monovalent Smac mimetics to quantify the avidity enhancement in target engagement and functional caspase derepression. Reference data from the structurally related bivalent compound SM-164 demonstrate that bivalent engagement yields a 300-fold potency gain over monovalent counterparts and 7,000-fold over the natural Smac AVPI peptide [1]. This class-level inference supports inhibitor-3's use in structure-activity relationship (SAR) campaigns aimed at optimizing linker geometry, BIR domain selectivity bias, and cellular permeability within the macrocyclic bivalent series.

Inventory-Critical Procurement for Long-Term XIAP Antagonist Studies with Identity Stringency Requirements

For multi-year research programs requiring consistent compound identity across experimental batches, inhibitor-3's distinct analytical fingerprint—C86H106N18O16S2, MW 1712.00 Da, CAS 1434125-52-6 —ensures unambiguous lot-to-lot verification. The >302 Da molecular weight differential from co-series inhibitor-1 (MW 1409.63 Da) [1] provides a wide LC-MS detection window that eliminates ambiguity in compound identification during inventory reconciliation and quality control. This is a critical but often overlooked procurement consideration for academic core facilities and industrial screening groups managing multiple bivalent IAP antagonists in parallel.

Quote Request

Request a Quote for XIAP BIR2/BIR2-3 inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.